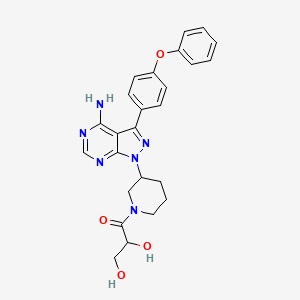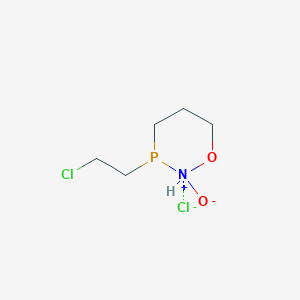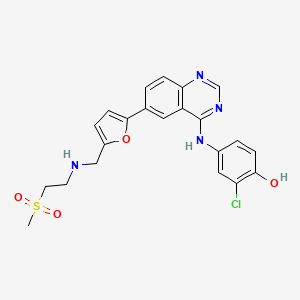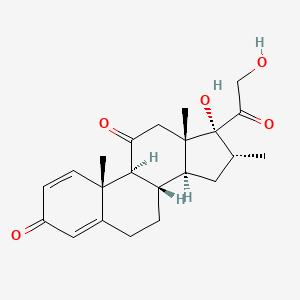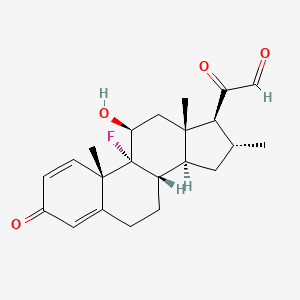![molecular formula C16H19N3O5S B601220 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 94659-47-9](/img/structure/B601220.png)
2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid” is also known as Amoxicillin Diketopiperazines . It is a related compound of Amoxicillin, a commonly used antibiotic . The molecular weight of this compound is 365.40 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C16H19N3O5S . It includes a piperazine ring, which is a common feature in many pharmaceutical compounds .
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Analytical Investigations : The compound, in the form of amoxicilloic acid, is a product of the hydrolytic cleavage of amoxicillin, a semisynthetic penicillin. It has been the subject of numerous analytical studies, particularly for its identification in biological solutions and industrial samples. An effective method for obtaining analytically pure amoxicilloic acid involves hydrolytic cleavage in the presence of immobilized penicillinase from Bacillus cereus (Vorona et al., 2009).
Anticancer Applications : Derivatives of thiazolidinone, which structurally relate to the compound, have been synthesized and evaluated for their anticancer activity. For instance, certain thiazolidinone derivatives have shown significant activity against human cervical cancer cell lines, indicating potential therapeutic applications (Prabhu et al., 2015).
Antimicrobial Activity : New pyridine derivatives, including those structurally related to the compound , have been synthesized and assessed for antimicrobial activity. These studies suggest potential uses in developing antimicrobial agents (Patel et al., 2011).
Pharmacological Evaluation : Other research has focused on synthesizing and evaluating the pharmacological properties of related thiazolidinone derivatives, particularly their antimicrobial activity. These studies contribute to the understanding of the compound's potential medical applications (Patel et al., 2013).
Antihypertensive Agent Analysis : The compound has been studied in the context of antihypertensive agents, particularly for its inhibition of angiotensin I-converting enzyme. Analytical methods have been developed for its detection in biological samples, such as human urine (Suzuki et al., 1984).
Wirkmechanismus
Target of Action
The compound, also known as Amoxicillin Related Compound C , is likely to target similar biological systems as Amoxicillin, a well-known antibiotic.
Mode of Action
Compounds with similar structures, such as 4-hydroxyphenylpyruvate dioxygenase inhibitors, prevent growth in plants by blocking an enzyme that breaks down the amino acid tyrosine .
Biochemical Pathways
The compound may affect the catabolism of the amino acid tyrosine, similar to 4-hydroxyphenylpyruvate dioxygenase inhibitors . This could potentially disrupt the production of molecules that are essential for the organism’s survival.
Eigenschaften
IUPAC Name |
2-[5-(4-hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-14(25-16)10-13(22)17-9(12(21)18-10)7-3-5-8(20)6-4-7/h3-6,9-11,14,19-20H,1-2H3,(H,17,22)(H,18,21)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZCCQJEPBWGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675615 |
Source


|
| Record name | 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94659-47-9 |
Source


|
| Record name | Amoxicillin piperazine-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94659-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

